molecular formula C16H28O3 B14311156 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one CAS No. 113998-34-8

3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one

Cat. No.: B14311156
CAS No.: 113998-34-8
M. Wt: 268.39 g/mol
InChI Key: YXBKCSUYCRQHDI-UHFFFAOYSA-N
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Description

3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexanone core substituted with a dioxane ring and additional methyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols or hydroxy ketones.

    Alkylation: The dioxane ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.

    Cyclohexanone Derivative Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dioxane ring or the cyclohexanone moiety, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dioxane ring and cyclohexanone moiety could facilitate binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-5-methanol: Similar dioxane ring structure but lacks the cyclohexanone moiety.

    2,3-Dimethylcyclohexanone: Similar cyclohexanone core but lacks the dioxane ring.

    5,5-Dimethyl-1,3-dioxan-2-one: Contains a dioxane ring with different substituents.

Uniqueness

3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is unique due to the combination of a dioxane ring and a substituted cyclohexanone core

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

113998-34-8

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

3-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C16H28O3/c1-12-14(17)6-5-8-16(12,4)9-7-13-10-18-15(2,3)19-11-13/h12-13H,5-11H2,1-4H3

InChI Key

YXBKCSUYCRQHDI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCCC1(C)CCC2COC(OC2)(C)C

Origin of Product

United States

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